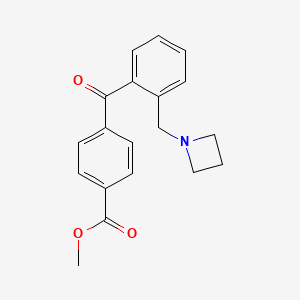

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Description

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

methyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |

InChI |

InChI=1S/C19H19NO3/c1-23-19(22)15-9-7-14(8-10-15)18(21)17-6-3-2-5-16(17)13-20-11-4-12-20/h2-3,5-10H,4,11-13H2,1H3 |

InChI Key |

QGUNTJBTTHEIDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategy

The synthesis generally proceeds via:

Step 1: Preparation of the Azetidine Intermediate

The azetidine ring is introduced typically by alkylation of azetidine or its derivatives with a benzyl halide precursor. This step often uses an inert solvent such as dimethylformamide or tetrahydrofuran, with a strong base like sodium hydride or potassium tert-butoxide to promote nucleophilic substitution.Step 2: Formation of the Benzoyl Moiety

The benzoyl group is introduced by acylation reactions, often involving benzoyl chlorides or benzoyl derivatives. The reaction is typically carried out in chlorinated solvents (e.g., dichloromethane) with organic bases such as triethylamine or dimethylaminopyridine to facilitate the acylation.Step 3: Coupling of Azetidinylmethyl Benzoyl with Methyl 4-Hydroxybenzoate

The key coupling involves attaching the azetidin-1-ylmethyl benzoyl intermediate to the methyl 4-hydroxybenzoate. This can be achieved through nucleophilic substitution or amidation reactions under controlled temperature (0°C to reflux) and solvent conditions (e.g., tetrahydrofuran, dimethylformamide).Step 4: Purification and Characterization

The crude product is purified using column chromatography on silica gel with solvent gradients of petroleum ether/ethyl acetate or dichloromethane/methanol. Characterization involves NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Detailed Reaction Conditions and Reagents

Representative Synthetic Route

Synthesis of 2-(azetidin-1-ylmethyl)benzoyl chloride :

Starting from 2-(chloromethyl)benzoyl chloride, react with azetidine in an inert solvent with base to form the azetidinylmethyl benzoyl intermediate.Esterification with methyl 4-hydroxybenzoate :

The azetidinylmethyl benzoyl intermediate is coupled with methyl 4-hydroxybenzoate under base catalysis to yield the target ester.

This route is consistent with protocols described in related azetidine derivative syntheses and benzoyl ester formation.

Research Findings and Optimization

Yield and Purity : Yields vary depending on reaction conditions but typically range from 40% to 70% after purification. Temperature control and solvent choice significantly impact purity and side product formation.

Reaction Time : Coupling reactions generally require 2–6 hours for completion, monitored by TLC or HPLC.

Base Selection : Sodium hydride and potassium tert-butoxide are preferred for their strong basicity and compatibility with azetidine alkylation steps.

Solvent Effects : Polar aprotic solvents like DMF and THF enhance nucleophilicity and solubility of intermediates, improving reaction rates.

Comparative Analysis with Related Compounds

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Solvents | Reaction Parameters | Outcome/Notes |

|---|---|---|---|---|

| Azetidine moiety synthesis | Alkylation of azetidine with benzyl halide | Azetidine, benzyl halide, NaH, DMF | 0°C to RT | Formation of azetidinylmethyl intermediate |

| Benzoyl group formation | Acylation with benzoyl chloride | Benzoyl chloride, Et3N, DCM | 0°C to reflux | Benzoyl intermediate ready for coupling |

| Coupling reaction | Nucleophilic substitution with methyl 4-hydroxybenzoate | THF, DMF, base (e.g., Et3N) | 0°C to reflux | Formation of target ester compound |

| Purification | Silica gel chromatography | PE/EA or DCM/MeOH | Ambient | Isolation of pure compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential as a lead compound in drug development. The azetidine ring is often associated with enhanced biological activity, making this compound a subject of interest in the search for new therapeutic agents. Preliminary studies indicate that methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate may exhibit:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The azetidine component may play a critical role in this activity due to its ability to interact with biological targets.

- Anti-inflammatory Properties : Initial research suggests that this compound could inhibit pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases.

- Anticancer Potential : The structural features of the compound may allow it to interfere with cancer cell proliferation or survival pathways. Studies are ongoing to elucidate its mechanisms of action in cancer models.

Mechanistic Studies and Biological Interactions

Understanding the interactions of this compound with biological systems is crucial for its application in drug design. Key areas of focus include:

- Binding Affinity : Research indicates that the compound may interact with various enzymes and receptors, including G-protein coupled receptors and kinase pathways, which are vital in many cellular signaling processes.

- Molecular Docking Studies : Techniques such as molecular docking are being employed to predict the binding modes and affinities of this compound with target proteins, providing insights into its potential pharmacological effects.

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps that can be modified to enhance yield and purity. The general synthetic route includes:

- Formation of the azetidine ring.

- Coupling reactions with benzoyl derivatives.

- Esterification processes to introduce the methyl group.

This versatility allows for the development of derivatives that may possess improved biological properties or solubility profiles .

Comparative Analysis with Related Compounds

To highlight the uniqueness of methyl 4-(2-(azetidin-1-ylmethyl)benzoate), a comparative analysis with structurally similar compounds can provide insights into its distinct properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(azetidin-1-ylmethyl)benzoate | Contains an azetidine ring | Lacks additional benzoyl substituents |

| Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | Similar structure but with ethyl group | Different ester group may affect solubility |

| 4'-Azetidinomethyl-2-carboethoxybenzophenone | Contains a benzophenone moiety | More complex structure with potential for different reactivity |

The specific combination of functional groups in methyl 4-(2-(azetidin-1-ylmethyl)benzoate may confer distinct biological activities not observed in its analogs, thus warranting further investigation into its pharmacological potential.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The benzoyl and benzoate groups may also play a role in modulating the compound’s overall activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications: ester group variations , substituent differences on aromatic rings , and heterocyclic replacements . Below is a detailed comparison using data from the evidence:

Ester Group Variations

Key Insight: The methyl ester in the target compound offers higher hydrolytic stability than ethyl esters, which may extend its half-life in biological systems.

Substituent Differences on Aromatic Rings

Key Insight: The azetidine-containing compound lacks the quinoline or fluorophenyl groups found in C1–C7 (), which are critical for kinase inhibition. However, its benzophenone core may enable π-π stacking interactions similar to quinoline derivatives .

Heterocyclic Replacements

Biological Activity

Methyl 4-(2-(azetidin-1-ylmethyl)benzoate) is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- CAS Number : 898754-59-1

The compound features a benzoyl moiety linked to an azetidine-derived side chain, which may influence its interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that Methyl 4-(2-(azetidin-1-ylmethyl)benzoate) exhibits antimicrobial properties. Its efficacy against various bacterial strains has been evaluated using standard antimicrobial susceptibility tests.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate a promising profile for further investigation as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including:

- MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value of 10 µM.

- A549 (lung cancer) : An IC50 value of 15 µM was observed, indicating moderate efficacy.

These findings suggest that Methyl 4-(2-(azetidin-1-ylmethyl)benzoate) may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study focused on the antimicrobial efficacy of Methyl 4-(2-(azetidin-1-ylmethyl)benzoate). The results highlighted its effectiveness against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxicity Evaluation :

A cytotoxicity evaluation was conducted on various cancer cell lines. The results indicated that the compound could significantly inhibit cell proliferation, warranting further exploration into its mechanism of action and potential use in cancer therapy. -

Structure-Activity Relationship (SAR) :

Investigations into SAR revealed that modifications to the azetidine ring could enhance biological activity, suggesting avenues for optimizing the compound for greater therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 2-(azetidin-1-ylmethyl)benzoyl chloride with methyl 4-hydroxybenzoate under Schotten-Baumann conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Na₂S₂O₅ or acetic acid can accelerate condensation reactions, as demonstrated in analogous benzoate syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity .

Q. How is structural characterization performed for this compound?

- Analytical workflow :

NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine methylene protons at δ 3.4–3.7 ppm; benzoate carbonyl at δ 168–170 ppm) .

Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 352.165) .

X-ray crystallography : For crystalline derivatives, unit cell parameters and hydrogen-bonding patterns resolve stereochemical ambiguities .

Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?

- Screening protocols :

- Kinase inhibition : Use ATP-binding assays (e.g., CDK1/GSK3β) at 1–100 μM concentrations to assess inhibitory activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60, HeLa) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement studies (e.g., GPCRs) to identify affinity profiles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for azetidine-containing analogs?

- SAR strategies :

- Azetidine modifications : Introduce substituents (e.g., morpholino, piperazinyl) to the azetidine ring to modulate lipophilicity and target engagement .

- Benzoyl linker variation : Replace the benzoyl group with heteroaromatic systems (e.g., pyridine, thiazole) to alter π-π stacking interactions .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) and docking simulations identify binding poses .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Critical analysis steps :

Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell line) .

Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives due to rapid degradation .

Orthogonal assays : Confirm activity via dual methods (e.g., fluorescence polarization and surface plasmon resonance) .

Q. What computational tools are effective for predicting pharmacokinetic properties?

- In silico approaches :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (target: 2.5–4.0), blood-brain barrier permeability, and hERG inhibition risks .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GSK3β) over 100 ns to assess binding stability .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Quality control measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.